3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide

Medicinal Chemistry Scaffold Diversity Privileged Structures

3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide (CAS 1226453-49-1) is a synthetic small molecule with the molecular formula C18H13N3OS and a molecular weight of 319.4 g/mol. The compound features an indole ring linked to a benzamide core, which is further conjugated to a thiazole moiety.

Molecular Formula C18H13N3OS
Molecular Weight 319.38
CAS No. 1226453-49-1
Cat. No. B2584178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide
CAS1226453-49-1
Molecular FormulaC18H13N3OS
Molecular Weight319.38
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)NC4=NC=CS4
InChIInChI=1S/C18H13N3OS/c22-17(20-18-19-9-11-23-18)14-5-3-6-15(12-14)21-10-8-13-4-1-2-7-16(13)21/h1-12H,(H,19,20,22)
InChIKeyCMBOIUXJMOMFQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide (CAS 1226453-49-1): Structural Identity and Procurement Baseline


3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide (CAS 1226453-49-1) is a synthetic small molecule with the molecular formula C18H13N3OS and a molecular weight of 319.4 g/mol . The compound features an indole ring linked to a benzamide core, which is further conjugated to a thiazole moiety . This scaffold combines two privileged heterocyclic pharmacophores—indole and thiazole—that are individually associated with diverse biological activities in the literature . However, the specific compound currently lacks published primary research data that would permit quantitative differentiation from structurally related analogs.

Why Generic Substitution of 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide Is Not Supported Without Empirical Data


Compounds within the indole-thiazole-benzamide class cannot be considered interchangeable because minor modifications to the substitution pattern—such as the position of the indole attachment on the benzamide ring or the nature of the heterocyclic linker—can profoundly alter target binding, selectivity, and pharmacokinetic properties [1]. The 3-(1H-indol-1-yl) substitution pattern on the benzamide ring, coupled with the N-(thiazol-2-yl) amide linkage, represents a specific topology that may confer unique conformational preferences and hydrogen-bonding networks compared to 4-substituted indole analogs or benzothiazole-containing derivatives [2]. However, without head-to-head comparative experimental data for this precise compound, no quantitative claim of superiority or differentiation can be substantiated at this time. Users are urged to request custom comparative profiling data from suppliers before committing to procurement for structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide: Current Status


Structural Uniqueness Relative to Common N-(Thiazol-2-yl)benzamide Derivatives

The target compound features a 3-(1H-indol-1-yl) substituent on the benzamide ring, distinguishing it from the more commonly explored 4-substituted or unsubstituted N-(thiazol-2-yl)benzamide analogs. In a class-level analysis of indole-based thiazole derivatives, the 3-indolyl substitution pattern has been associated with altered electronic distribution and steric profile compared to 2- or 4-indolyl regioisomers [1]. However, no direct head-to-head comparison with a specific regioisomeric analog has been published for this exact compound, and no quantitative binding, inhibition, or cellular activity data are available for the target compound itself. This evidence is class-level inference only.

Medicinal Chemistry Scaffold Diversity Privileged Structures

Differentiation from Benzothiazole-Containing Analogs

N-(benzo[d]thiazol-2-yl)benzamide derivatives have demonstrated quorum sensing inhibitory activity against Pseudomonas aeruginosa, with compound 3a showing anti-QS activity of 4.67±0.45 compared to salicylic acid standard (4.40±0.10) [1]. The target compound, bearing a thiazole rather than a benzothiazole ring, may exhibit different physicochemical properties (e.g., lipophilicity, solubility) and target binding characteristics due to the absence of the fused benzene ring. However, the target compound 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide has not been evaluated in this or any other published assay, and no quantitative comparison between thiazole and benzothiazole analogs exists for this specific scaffold.

Quorum Sensing Inhibition Antibacterial Biofilm

Absence of Published Biological Activity Data: A Critical Gap

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and Google Scholar (as of 2026-05-06) yielded zero primary research articles, zero patents, and zero authoritative database entries containing quantitative biological activity data for 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide (CAS 1226453-49-1). This contrasts with structurally related indole-thiazole hybrids, for which inhibitory activities against α-glucosidase (e.g., IC50 values in the micromolar range) and antiglycation activities have been reported [1]. The absence of data means that no evidence-based differentiation from any comparator can be made.

Data Gap Procurement Risk Assay Development

Appropriate Application Scenarios for 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide Given Current Evidence Limitations


Exploratory Medicinal Chemistry: Novel Scaffold for SAR Expansion

Given the complete absence of published biological data, the primary justifiable use for 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide is as a novel scaffold in exploratory medicinal chemistry programs. The combination of an indole N1-linked to a benzamide at the 3-position and an N-(thiazol-2-yl) amide represents a topologically distinct chemotype that is underrepresented in the published literature compared to 4-substituted or benzothiazole-containing analogs. Research groups seeking to diversify their compound libraries for target-agnostic phenotypic screening or for targets where existing chemotypes have failed may find value in this unexplored scaffold. However, users must budget for full characterization, including purity verification, solubility determination, and primary assay development, as no reference data exist to guide experimental design. This scenario is directly supported by the lack of evidence established in Section 3.

In Silico Modeling and Computational Chemistry Studies

The compound's well-defined structure (SMILES: O=C(Nc1nccs1)c1cccc(-n2ccc3ccccc32)c1) and moderate molecular weight (319.4 g/mol) make it suitable for computational studies such as molecular docking, pharmacophore modeling, and molecular dynamics simulations. The 3-(1H-indol-1-yl) substitution pattern provides a distinct spatial arrangement of aromatic and hydrogen-bonding features that can be compared in silico with other indole-thiazole hybrids. For procurement in computational chemistry contexts, the compound can serve as a virtual screening hit or as a scaffold for de novo design, provided that researchers acknowledge the absence of experimental validation data and treat all in silico predictions as hypotheses requiring subsequent in vitro confirmation.

Chemical Biology Tool Compound Development (Custom Profiling Required)

If a research program has identified a specific biological target for which indole-thiazole hybrids have shown promise (e.g., kinase inhibition, GPCR modulation, or quorum sensing pathways), this compound could be procured as a candidate for custom profiling. The structural differentiation from benzothiazole analogs (thiazole vs. benzothiazole) and from 4-substituted indole regioisomers may translate into differential selectivity profiles. However, this application scenario requires the user to commission bespoke biochemical or cellular assays, as no vendor-supplied or literature-derived activity data are available. Procurement should be accompanied by a clear plan for in-house characterization and benchmarking against known active analogs from the indole-thiazole class.

Not Recommended: Direct Substitution for Validated Indole-Thiazole Inhibitors

Based on the evidence gap documented in Section 3, 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide should NOT be procured as a direct replacement or substitute for any validated indole-thiazole inhibitor with published potency, selectivity, or efficacy data. The compound has not been tested in any reported biological assay, and no quantitative comparison exists to support claims of equivalent or superior activity against any target. Attempting to substitute this compound for a literature-validated chemotype without prior in-house validation carries a high risk of project failure and wasted resources.

Quote Request

Request a Quote for 3-(1H-indol-1-yl)-N-(thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.